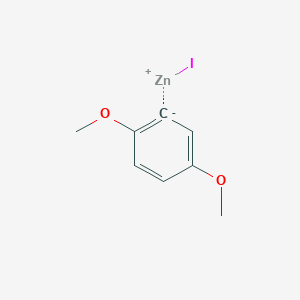

2,5-Dimethoxyphenylzinc iodide

Description

Contextualization of Organozinc Reagents as Key Intermediates in Carbon-Carbon Bond Formation

Organozinc compounds, which feature a carbon-zinc bond, have been instrumental in the formation of carbon-carbon (C-C) bonds, a fundamental transformation in the assembly of organic molecules. wikipedia.org Their reactivity is characterized by a less polar carbon-metal bond compared to their organolithium or Grignard counterparts, rendering them less reactive but more selective towards a wide array of electrophiles. This chemoselectivity allows for their use in complex molecular environments where more reactive organometallics might lead to undesired side reactions.

A cornerstone of their application is the Negishi cross-coupling reaction, a Nobel Prize-winning methodology that couples organozinc compounds with organic halides in the presence of a palladium or nickel catalyst. wikipedia.org This reaction has proven to be a powerful and reliable method for constructing C-C bonds between sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org The general transformation is depicted below:

R-X + R'-ZnY ->[Pd or Ni catalyst] R-R'

Here, R and R' can be a wide variety of organic substituents, and X is typically a halide. This versatility has made organozinc reagents indispensable in the synthesis of natural products, pharmaceuticals, and advanced materials.

Overview of Aryl Organozinc Halides as Versatile Nucleophiles in Organic Synthesis

Within the broader family of organozinc reagents, aryl organozinc halides (ArZnX) are of particular significance. These compounds serve as effective nucleophiles, delivering an aryl group to an electrophilic partner. A common and direct method for their preparation involves the oxidative addition of zinc metal to an aryl iodide or bromide. acs.org The use of highly reactive zinc, such as Rieke® Zinc, can facilitate this insertion into the carbon-halogen bond under mild conditions. riekemetals.com

A significant advantage of arylzinc halides is their compatibility with a wide range of functional groups, including esters, nitriles, and even other halides, which might not be tolerated by more reactive organometallic reagents. riekemetals.com This tolerance streamlines synthetic routes by minimizing the need for protecting group strategies.

The general synthesis of an arylzinc iodide from an aryl iodide can be represented as follows:

Ar-I + Zn -> Ar-ZnI

These in situ or isolated arylzinc halides are then readily employed in subsequent cross-coupling reactions.

Strategic Importance of 2,5-Dimethoxyphenylzinc Iodide as a Highly Functionalized Synthetic Building Block

This compound stands out as a strategically important building block due to the presence of the two methoxy (B1213986) groups on the aromatic ring. These electron-donating groups can influence the electronic properties of the resulting coupled products, which is of particular interest in the fields of materials science and medicinal chemistry. For instance, the dimethoxybenzene motif is found in a variety of biologically active molecules and functional materials.

The preparation of this compound can be achieved through the direct insertion of zinc into 1-iodo-2,5-dimethoxybenzene. This reagent can then be used in Negishi cross-coupling reactions to introduce the 2,5-dimethoxyphenyl group into a target molecule.

A notable example of the utility of a dimethoxy-substituted arylzinc reagent is in the mechanochemical synthesis of a biaryl compound. In a reported study, a dimethoxy derivative was successfully synthesized via a Negishi coupling, demonstrating the practical application of such functionalized organozinc species. nih.gov The reaction proceeded in a moderate yield, highlighting the feasibility of using these complex reagents in modern synthetic protocols. nih.gov

The table below summarizes the key attributes of this compound and its precursor.

| Compound Name | Molecular Formula | Key Role |

| This compound | C₈H₉IO₂Zn | Highly functionalized nucleophile in C-C bond formation |

| 1-Iodo-2,5-dimethoxybenzene | C₈H₉IO₂ | Precursor for the synthesis of this compound |

The strategic placement of the methoxy groups on the aryl ring of this compound provides chemists with a valuable tool for the synthesis of complex and electronically tuned molecules. Its compatibility with modern cross-coupling techniques ensures its continued relevance in the pursuit of novel and functional organic compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-dimethoxybenzene-6-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9O2.HI.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCZSTQHBFLVRNJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C[C-]=C(C=C1)OC.[Zn+]I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 2,5 Dimethoxyphenylzinc Iodide

Direct Metallation Approaches Utilizing Activated Zinc

Direct metallation involves the oxidative addition of zinc metal to an organic halide. For aryl iodides, this process often requires an activated form of zinc to proceed under mild conditions.

A significant advancement in the synthesis of organozinc compounds is the use of highly reactive Rieke® Zinc. riekemetals.com This form of zinc is prepared by the reduction of a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or potassium. wikipedia.orgnih.gov The resulting finely divided, highly activated zinc metal readily undergoes oxidative addition to aryl and vinyl halides under gentle conditions. riekemetals.com

In the context of preparing 2,5-Dimethoxyphenylzinc iodide, Rieke® Zinc can be reacted directly with 1-iodo-2,5-dimethoxybenzene. The high reactivity of Rieke® Zinc facilitates the insertion of zinc into the carbon-iodine bond, a reaction that is often sluggish with commercial zinc dust. nih.govuni-muenchen.de A key advantage of this method is its tolerance for a wide variety of functional groups on the organic halide, including esters, nitriles, and chlorides, which might not be compatible with the formation of more reactive organometallic reagents like Grignard or organolithium compounds. riekemetals.comsigmaaldrich.com The general reaction is as follows:

Ar-I + Zn* → Ar-Zn-I (where Ar = 2,5-dimethoxyphenyl and Zn = Rieke® Zinc)*

This direct insertion has become a powerful tool for generating heteroaromatic and other functionalized organozinc reagents. riekemetals.com

The efficiency of organozinc halide synthesis via direct metallation is sensitive to several reaction parameters. ijmpronline.com Optimization of these conditions is crucial for achieving high yields and selectivity. beilstein-journals.org

Key parameters include:

Solvent : Tetrahydrofuran (THF) is the most commonly used and effective solvent for the zinc insertion reaction. ijmpronline.comlibretexts.org

Temperature : The optimal temperature varies depending on the reactivity of the organic halide. While primary alkyl iodides may require around 40°C, the reaction with aryl iodides might necessitate higher temperatures or longer reaction times. ijmpronline.com

Additives : The presence of salts, particularly lithium chloride (LiCl), has been shown to dramatically facilitate the insertion of zinc into aryl iodides. beilstein-journals.org For instance, the reaction of ethyl 4-iodobenzoate (B1621894) with zinc dust shows minimal conversion without LiCl, but proceeds to completion at room temperature in its presence. beilstein-journals.org The salts present in the supernatant after the preparation of Rieke zinc can also play a dominant role in the subsequent reactivity and even determine the structure of the final organozinc product. nih.govescholarship.org

Table 1: Influence of Reaction Parameters on Direct Zincation

| Parameter | Observation | Reference |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) is generally the preferred solvent for zinc insertion reactions. | ijmpronline.com |

| Temperature | Higher temperatures may be required for less reactive aryl iodides to ensure reaction completion. | ijmpronline.com |

| Zinc Activation | Use of highly activated Rieke® Zinc allows reactions to proceed under milder conditions compared to commercial zinc dust. | riekemetals.comnih.gov |

| Additives (e.g., LiCl) | The presence of lithium chloride can significantly accelerate the rate of zinc insertion into the carbon-halide bond. | beilstein-journals.org |

Transmetallation Strategies from Pre-formed Organometallic Species

Transmetallation is a widely used method that involves the transfer of an organic group from a highly electropositive metal (like lithium or magnesium) to a less electropositive metal (like zinc). wikipedia.orgrug.nl This process is driven by the difference in electronegativity between the metals, resulting in a thermodynamically favorable and often irreversible reaction. wikipedia.org The resulting organozinc reagents are less reactive and more tolerant of functional groups than their precursors. wikipedia.org

This two-step approach first involves the formation of an organolithium reagent. For the target compound, 2,5-dimethoxyphenyllithium would be prepared by reacting 1-bromo- or 1-iodo-2,5-dimethoxybenzene with an alkyllithium reagent, such as n-butyllithium. libretexts.org

Ar-X + R-Li → Ar-Li + R-X (where Ar = 2,5-dimethoxyphenyl, X = Br or I, R-Li = n-BuLi)

The resulting 2,5-dimethoxyphenyllithium is then treated with a zinc halide, typically zinc iodide (ZnI₂), to yield this compound via transmetallation. rug.nlnumberanalytics.com

Ar-Li + ZnI₂ → Ar-Zn-I + LiI

This method is highly efficient and provides a clean conversion to the desired organozinc compound, which is significantly more stable and selective in subsequent reactions than the parent organolithium species. wikipedia.orgrug.nl

Analogous to the organolithium route, a Grignard reagent can serve as the precursor for transmetallation. The process begins with the preparation of 2,5-dimethoxyphenylmagnesium halide by reacting the corresponding aryl halide with magnesium metal in an ether solvent like THF. byjus.commnstate.edulibretexts.org

Ar-X + Mg → Ar-Mg-X (where Ar = 2,5-dimethoxyphenyl, X = Br or I)

The subsequent addition of a zinc halide to the Grignard reagent facilitates the exchange of the metal center, affording the arylzinc halide. numberanalytics.commdpi-res.com

Ar-Mg-X + ZnX'₂ → Ar-Zn-X' + MgXX'

This transmetallation is a key step in many synthetic procedures, including the Negishi coupling, where the organozinc reagent acts as the nucleophilic partner. numberanalytics.com

The choice of the zinc halide salt (e.g., ZnCl₂, ZnBr₂, ZnI₂) and the presence of other salts can significantly influence the transmetallation process and the reactivity of the resulting organozinc reagent. nih.govnih.gov When preparing organozinc reagents from organolithium precursors, zinc chloride (ZnCl₂) is often used. nih.gov The reaction of an organolithium compound with ZnCl₂ can result in the formation of a lithium chloride salt (LiCl). nih.gov

This LiCl is not always an inert bystander; it can solubilize the organozinc halide and form "ate" complexes of the type RZnX₂⁻Li⁺. beilstein-journals.orgthieme-connect.com The formation of these zincate species can enhance the nucleophilicity and reactivity of the organozinc reagent in subsequent coupling reactions. nih.govthieme-connect.com For example, adding LiCl to reactions involving alkylzinc bromide reagents has been shown to improve enantioselectivity in certain nickel-catalyzed cross-coupling reactions. nih.gov Therefore, the specific zinc halide used and the presence of co-formed salts like LiCl are crucial parameters that can be tuned to optimize the efficiency of the transmetallation and the performance of the this compound in further synthetic applications. thieme-connect.comnih.gov

Role of Ancillary Ligands and Additives in Organozinc Reagent Formation and Stability

The direct reaction between an aryl iodide and commercial zinc powder can often be sluggish or fail altogether. This is typically due to the low reactivity of the bulk metal and the poor solubility of the organozinc halide product, which can passivate the zinc surface and halt the reaction. To overcome these challenges, specific additives, particularly lithium halides, are employed to activate the zinc and solubilize the organometallic product.

The addition of lithium chloride (LiCl) to the reaction mixture is a widely adopted strategy for the efficient preparation of arylzinc reagents. While specific studies focusing exclusively on this compound are not prevalent, the extensive research on other arylzinc halides provides a clear and applicable mechanistic framework. The role of lithium halides is multifaceted, primarily involving the solubilization of the organozinc species from the metal surface.

Research has shown that the primary role of LiCl is not to clean the zinc surface or to accelerate the oxidative addition step itself, but rather to solubilize the organozinc iodide intermediate as it forms on the zinc surface. nih.gov This prevents surface passivation and allows for continuous reaction. This solubilization occurs through the formation of a more soluble "ate" complex, such as [RZnI(Cl)]⁻Li⁺. uni-muenchen.de This changes the aggregation state of the organozinc reagent in solution. In the absence of LiCl, organozinc halides may exist as less reactive dimers or larger aggregates, but the formation of the lithium zincate complex breaks these aggregates into more reactive monomeric species. uni-muenchen.de

Both LiCl and LiBr are effective at solubilizing the organozinc intermediates, leading to the formation of structurally similar zincate complexes in solution. The general effectiveness of lithium halides follows the trend LiI ≈ LiBr ≈ LiCl >> LiF, with the latter being largely ineffective. The nature of the halide in the lithium salt plays a crucial role in the structure of the resulting zincate in solution.

| Lithium Halide Additive | Observed Effect on Arylzinc Iodide Formation | Postulated Mechanism of Action | Resulting Species in THF |

|---|---|---|---|

| LiCl | Significantly accelerates reagent formation and improves solubility. uni-muenchen.de | Forms soluble mixed-halide zincate complexes, preventing surface passivation. nih.gov | Predominantly mononuclear complexes like [ArZnI(Cl)]⁻Li⁺. uni-muenchen.de |

| LiBr | Effective at promoting the reaction, similar to LiCl. | Solubilizes the organozinc intermediate via "ate" complex formation. | Mononuclear complexes such as [ArZnI(Br)]⁻Li⁺. |

The formation of these organozincate anions not only enhances solubility but also modifies the reactivity of the reagent, which can be beneficial in subsequent cross-coupling reactions. uni-muenchen.de

The choice of solvent is another critical parameter that dictates the rate of formation, stability, and solubility of this compound. Ethereal solvents are most commonly employed for the preparation of organozinc reagents.

Tetrahydrofuran (THF) is the most common and generally optimal solvent for the LiCl-mediated synthesis of arylzinc halides. mdpi.com Its advantages include:

Good solvating power for the starting aryl iodide.

Ability to dissolve the LiCl additive.

Sufficient coordination to the zinc center to stabilize the organozinc reagent.

A suitable boiling point for conducting reactions at room or slightly elevated temperatures.

While THF is standard, other solvents can be used and have distinct mechanistic implications. Studies comparing the effect of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) to THF have revealed different modes of reaction acceleration. In the absence of LiCl, polar solvents like DMSO can accelerate the initial oxidative addition of the organohalide to the zinc surface. nih.gov However, in the widely used synthetic protocol involving LiCl, the additive's role in solubilizing the intermediate in THF is the dominant accelerating effect. nih.gov Therefore, the combination of LiCl and THF provides a complementary and highly efficient system: LiCl accelerates the solubilization step, which is the rate-limiting factor in a less-coordinating solvent like THF. nih.gov

For subsequent reactions, such as Negishi couplings, the choice of solvent can also be critical. While the organozinc reagent is typically prepared in THF, the coupling reaction may be performed in other solvents like 1,2-dimethoxyethane (B42094) (DME) to avoid side reactions, for example, the reaction of an acyl chloride with THF. mdpi.com

| Solvent System | Effect on Arylzinc Iodide Generation | Key Advantages | Limitations |

|---|---|---|---|

| THF / LiCl | Highly efficient and the standard method. LiCl accelerates the solubilization of the RZnI intermediate. nih.gov | High yields, good reagent stability, and wide applicability. mdpi.com | Can be slow without the LiCl additive. |

| DMSO | Accelerates the rate of the initial oxidative addition to the zinc surface. nih.gov | Can promote reactions for less reactive halides. | Can lead to different reagent coordination and may be difficult to remove. |

| DME | A viable alternative to THF, often used in subsequent coupling steps. | Higher boiling point than THF; can be less reactive toward certain electrophiles. mdpi.com | May offer lower solubility for the LiCl additive. |

Reactivity Profiles and Applications of 2,5 Dimethoxyphenylzinc Iodide in Advanced Synthetic Transformations

Copper-Promoted/Catalyzed Transformations

Allylic Substitution and Other Coupling Processes

The reactivity of 2,5-dimethoxyphenylzinc iodide in palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction, showcases its utility in forming carbon-carbon bonds. In these transformations, a palladium(0) catalyst first coordinates to the double bond of an allylic substrate, leading to the formation of a π-allyl complex. Subsequent oxidative addition results in the expulsion of a leaving group and the formation of a cationic η3-allyl palladium(II) complex. The this compound then acts as a nucleophile, delivering the 2,5-dimethoxyphenyl group to the allylic system.

The regioselectivity of the nucleophilic attack is influenced by both the nature of the ligands on the palladium catalyst and the substitution pattern of the allylic substrate. Generally, the attack occurs at the less sterically hindered terminus of the π-allyl complex. The versatility of this method allows for the construction of complex molecular frameworks containing the 2,5-dimethoxyphenyl moiety, which is a common structural motif in various biologically active compounds.

Beyond allylic substitutions, this compound is a competent coupling partner in other palladium-catalyzed and copper-catalyzed cross-coupling reactions. For instance, in Negishi-type couplings, it can react with a variety of organic halides (aryl, vinyl, or alkyl) in the presence of a palladium or nickel catalyst to form biaryl or other cross-coupled products. Copper-catalyzed coupling reactions, such as those for the formation of C-S bonds, also represent a potential application for this organozinc reagent, expanding its utility in the synthesis of diverse functionalized molecules.

A representative scheme for the palladium-catalyzed allylic substitution is shown below:

Scheme 1: Palladium-Catalyzed Allylic Substitution using this compound

Other Selective Carbon-Carbon Bond-Forming Reactions

Electrophilic Amination Reactions

The electrophilic amination of organozinc reagents provides a direct route to the formation of carbon-nitrogen bonds. While specific examples detailing the use of this compound are not extensively documented, the general reactivity of arylzinc reagents in these transformations is well-established. Copper-catalyzed electrophilic amination reactions of diorganozinc reagents using O-benzoyl hydroxylamines as electrophilic nitrogen sources have been shown to be effective. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups.

The proposed mechanism involves the formation of a copper-amide intermediate, which then undergoes transmetalation with the organozinc reagent. Reductive elimination from the resulting copper(III) species yields the desired amine and regenerates the active copper(I) catalyst. Given the compatibility of the dimethoxy-substituted phenyl ring with various reaction conditions, it is anticipated that this compound would be a suitable substrate for such transformations, providing access to 2,5-dimethoxyaniline (B66101) derivatives.

The general scheme for this transformation is as follows:

Scheme 2: General Copper-Catalyzed Electrophilic Amination of Arylzinc Reagents

Potential in Carbonyl Additions (e.g., Barbier-type reactions)

Barbier-type reactions offer a convenient one-pot method for the addition of organometallic reagents to carbonyl compounds. These reactions are typically carried out in the presence of a metal, such as zinc, which facilitates the in-situ formation of the organometallic nucleophile from an organic halide. The resulting organozinc species then adds to the carbonyl group of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively.

While specific studies on the Barbier-type reactions of 2,5-dimethoxyiodobenzene to form this compound in the presence of a carbonyl compound are not prevalent in the literature, the general principles of this reaction are applicable. The electron-donating methoxy (B1213986) groups on the aromatic ring may influence the reactivity of the organozinc intermediate. The reaction of this compound, either pre-formed or generated in situ, with various aldehydes and ketones is expected to proceed to afford the corresponding dimethoxy-substituted benzylic alcohols. Photoredox-catalyzed Barbier-type reactions have also emerged as a powerful tool, expanding the scope and applicability of this transformation.

A general representation of a Barbier-type reaction is presented below:

Scheme 3: General Barbier-Type Reaction

Strategic Applications in Complex Molecule Synthesis and Natural Product Analogues

Integration into Total Synthesis Strategies for Alkaloids and Other Bioactive Compounds

The 2,5-dimethoxyphenyl moiety is a key structural feature in a number of biologically active alkaloids and other natural products. The utility of this compound as a building block in the total synthesis of such compounds is therefore of significant interest. For instance, the aspidosperma family of alkaloids often contains a dimethoxy-substituted aromatic ring. The strategic incorporation of the 2,5-dimethoxyphenyl group via a Negishi coupling or other cross-coupling reaction involving this compound can be a key step in the convergent synthesis of these complex molecules.

The mild reaction conditions and high functional group tolerance of organozinc reagents make them particularly suitable for use in late-stage functionalization steps in total synthesis, where preserving complex and sensitive stereocenters is crucial. The ability to prepare this compound from the corresponding iodide allows for its integration into synthetic routes starting from readily available precursors.

An example of a key fragment coupling in the synthesis of an aspidosperma alkaloid precursor is depicted below:

Scheme 4: Retrosynthetic Analysis of an Aspidosperma Alkaloid Precursor

Modular Synthesis of Diversified Molecular Architectures

The concept of modular synthesis, where complex molecules are assembled from a set of interchangeable building blocks, is a powerful strategy in medicinal chemistry and materials science for the rapid generation of compound libraries. This compound serves as a valuable building block in this context, allowing for the introduction of the 2,5-dimethoxyphenyl unit into a variety of molecular scaffolds.

Through transition metal-catalyzed cross-coupling reactions, this organozinc reagent can be efficiently coupled with a diverse range of electrophilic partners, each bearing different functional groups or structural motifs. This modular approach enables the systematic variation of molecular structure and the exploration of structure-activity relationships. For example, a library of biaryl compounds can be readily synthesized by coupling this compound with a collection of different aryl halides. This strategy is not limited to biaryls and can be extended to create a wide array of functionalized aromatic and heteroaromatic compounds.

The following table illustrates the potential for generating diverse molecular architectures starting from this compound.

Table 1: Examples of Modular Synthesis using this compound

| Electrophilic Partner | Coupling Reaction | Product Class |

| Aryl Bromide | Negishi Coupling | Biaryl |

| Vinyl Bromide | Negishi Coupling | Styrene Derivative |

| Allyl Chloride | Allylic Substitution | Allylated Arene |

| Acid Chloride | Acylation | Aryl Ketone |

| Electrophilic Aminating Agent | Electrophilic Amination | Aryl Amine |

Mechanistic Investigations of Reactions Involving 2,5 Dimethoxyphenylzinc Iodide

Elucidation of Catalytic Cycles in Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions involving arylzinc halides, such as 2,5-Dimethoxyphenylzinc iodide, are cornerstone methodologies for the construction of biaryl and aryl-substituted frameworks. The generally accepted mechanism for these transformations, particularly the palladium- or nickel-catalyzed Negishi coupling, proceeds through a catalytic cycle involving three key elementary steps: oxidative addition, transmetalation, and reductive elimination. organic-chemistry.orgwikipedia.orgnih.gov

Understanding Oxidative Addition and Reductive Elimination Steps

The catalytic cycle is initiated by the oxidative addition of an aryl halide (Ar-X) to a low-valent transition metal center, typically Pd(0) or Ni(0). wikipedia.org This step involves the cleavage of the carbon-halogen bond and the insertion of the metal, resulting in an increase in the metal's oxidation state and coordination number, forming a square planar M(II) complex. wikipedia.org The rate of oxidative addition is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. wikipedia.org

Detailed Analysis of Transmetalation Processes Involving Organozinc Intermediates

Following oxidative addition, the next crucial step is transmetalation , where the organic group from the organozinc reagent (Ar'-ZnX) is transferred to the transition metal center, displacing the halide. This step results in the formation of a diorganometal complex (Ar-M-Ar'). researchgate.net The rate and efficiency of transmetalation are significantly influenced by several factors, including the nature of the organozinc reagent, the ligands on the transition metal, and the presence of additives.

Kinetic studies on nickel-catalyzed oxidative coupling reactions have confirmed that transmetalation is often the rate-limiting step. researchgate.net The structure of the organozinc reagent plays a pivotal role; for example, phenylzinc reagents prepared from different zinc halides exhibit distinct kinetic profiles in palladium-catalyzed couplings, with those derived from ZnI₂ showing the highest rates. rsc.org This has been correlated with the Zn-C bond distance, where a longer bond facilitates a faster transmetalation. rsc.org

The general reactivity trend for transmetalation with organozinc reagents is another important consideration. Studies have shown that the relative kinetic basicity follows the order: arylzinc halide > alkylzinc halide > benzylzinc halide. nih.gov This suggests that arylzinc reagents like this compound are highly effective transmetalating agents.

Impact of Halide Additives on Organozinc Aggregate Structures and Reactivity

The presence of halide additives, particularly lithium halides, has a profound impact on the structure and reactivity of organozinc reagents. It is well-established that the addition of lithium chloride (LiCl) significantly accelerates the formation of organozinc reagents from the direct insertion of zinc metal into organic halides. nih.govresearchgate.net This effect is not due to the cleaning of the zinc surface from oxides, but rather LiCl facilitates the solubilization of organozinc species from the metal surface. researchgate.net

Fluorescence microscopy studies have provided direct evidence for the role of LiCl in altering the rate-determining step of organozinc formation by lowering the barrier for the solubilization of persistent surface-bound organometallic intermediates. researchgate.net In the absence of LiCl, the solvation of the surface-bound intermediate is often the rate-limiting step. researchgate.net

The nature of the halide in the lithium salt also influences the structure of the resulting organozinc reagent in solution. Different lithium salts can lead to different macroscale reaction rates and different solution structures of the organozinc reagents. nsf.gov For instance, the counterion of the alkylzinc reagent (chloride vs. bromide) can have a pronounced effect on its reactivity in cross-coupling reactions, with alkylzinc bromides in the presence of LiCl often being more active. nih.gov This is attributed to the formation of "ate" complexes, such as [RZnX₂]⁻Li⁺, which are more nucleophilic and thus more reactive in transmetalation.

The table below summarizes the effect of different activating agents on the formation of organozinc reagents.

| Activating Agent | Mechanistic Role | Reference |

| Lithium Chloride (LiCl) | Accelerates solubilization of surface organozinc intermediates. | nih.govresearchgate.net |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Required for efficient synthesis in the absence of LiCl. | nih.gov |

| Trimethylsilyl chloride (TMSCl) | Accelerates the solubilization of organozinc surface intermediates. | nih.gov |

Studies on Regioselectivity and Stereoselectivity in Organozinc-Mediated Reactions

Stereoselectivity is the preferential formation of one stereoisomer over another. In reactions involving the addition of arylzinc reagents to chiral substrates or the use of chiral ligands, high levels of stereoselectivity can be achieved. For instance, the diastereoselective addition of arylzinc reagents to sugar-derived aldehydes has been reported, with diastereoisomeric ratios of up to >20:1. nih.gov This high level of control is attributed to the specific interactions between the chiral substrate and the arylzinc reagent in the transition state.

Furthermore, the enantioselective addition of arylzinc reagents to aldehydes can be achieved using chiral catalysts, such as chiral aziridine (B145994) alcohols, leading to the formation of chiral secondary alcohols with high enantiomeric excess. researchgate.net The stereochemical outcome of these reactions is often highly dependent on the structure of the chiral catalyst.

The following table provides examples of stereoselective reactions involving arylzinc reagents.

| Reaction Type | Chiral Source | Product | Stereoselectivity | Reference |

| Addition to Aldehydes | Chiral Aziridine Alcohols | Chiral Secondary Alcohols | Up to 90% ee | researchgate.net |

| Addition to Sugar Aldehydes | Chiral Substrate | Diastereomeric Alcohols | Up to >20:1 dr | nih.gov |

Exploration of Radical and Single-Electron Transfer Pathways in Organozinc Chemistry

While the majority of transition metal-catalyzed cross-coupling reactions involving organozinc reagents are believed to proceed via two-electron pathways (oxidative addition/reductive elimination), there is growing evidence for the involvement of radical and single-electron transfer (SET) mechanisms, particularly in reactions catalyzed by nickel. nih.govnih.gov

In some cases, the reaction between an organozinc reagent and an aryl halide can be initiated by a single-electron transfer from the organozinc species to the aryl halide. researchgate.netnih.gov This generates an aryl radical anion, which can then propagate a radical chain reaction, leading to the cross-coupled product without the direct involvement of a traditional catalytic cycle. researchgate.netnih.gov These SET-induced couplings are noteworthy for their high functional group tolerance, as they can proceed under milder conditions and without the need for a transition metal catalyst in some instances. researchgate.netnih.gov

The involvement of radical intermediates has been proposed in nickel-catalyzed cross-coupling reactions of secondary alkylzinc halides. nih.gov The formation of radical species can influence the product distribution and may lead to side reactions if not properly controlled. The use of specific ligands and reaction conditions can help to suppress unwanted radical pathways and favor the desired two-electron reaction manifold.

Advanced Analytical and Spectroscopic Methodologies for Characterizing Aryl Organozinc Iodides

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organozinc compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of an arylzinc compound like 2,5-dimethoxyphenylzinc iodide is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. For comparison, the precursor 1-bromo-2,5-dimethoxybenzene (B144562) exhibits characteristic shifts for its aromatic and methoxy protons. chemicalbook.com Upon formation of the organozinc reagent, a slight upfield or downfield shift of the aromatic proton signals is anticipated due to the change in the electronic environment caused by the replacement of the bromine atom with the zinc iodide moiety. The integration of the signals provides a quantitative measure of the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers valuable information on the carbon skeleton of the molecule. In many aromatic compounds, the chemical shifts of methoxy groups typically appear around 56 ppm, though this can be influenced by the orientation of the methoxy group relative to the aromatic ring. researchgate.netlibretexts.org For instance, the ¹³C NMR spectrum of 1-bromo-2,5-dimethoxybenzene shows distinct signals for the methoxy carbons and the aromatic carbons. chemicalbook.com The carbon atom directly bonded to the zinc (ipso-carbon) is expected to show a significant change in its chemical shift compared to the corresponding carbon in the aryl halide precursor. This is a key indicator of the formation of the carbon-zinc bond. The other aromatic carbon signals will also experience shifts, albeit to a lesser extent.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on related compounds.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H (Aromatic) | 6.5 - 7.5 | The exact shifts and coupling patterns depend on the solvent and the specific electronic effects of the -ZnI group. |

| ¹H (Methoxy) | ~3.8 | Expected to be a singlet, similar to other methoxy-substituted aromatics. |

| ¹³C (C-Zn) | 150 - 170 | The ipso-carbon signal is expected to be significantly shifted downfield upon zinc insertion. |

| ¹³C (C-O) | 150 - 160 | Carbon atoms attached to the methoxy groups. |

| ¹³C (Aromatic) | 110 - 130 | Other aromatic carbon signals. |

| ¹³C (Methoxy) | ~56 | Typical chemical shift for aromatic methoxy carbons. researchgate.netlibretexts.org |

Note: The data in this table is predictive and based on typical values for similar compounds and precursors. Actual experimental values may vary.

Mass Spectrometry Techniques for Compound Identification and Mechanistic Studies (e.g., ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and confirming the identity of organometallic compounds. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing these often sensitive species. rsc.orgnih.gov

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the entire molecule. The fragmentation pattern can provide further structural information. Common fragmentation pathways for organometallic compounds involve the cleavage of the metal-carbon bond. libretexts.orgmiamioh.edu Therefore, a prominent fragment ion corresponding to the 2,5-dimethoxyphenyl cation would be expected. The isotopic pattern of zinc can also be a characteristic feature in the mass spectrum, aiding in the identification of zinc-containing fragments.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound.

| m/z (mass-to-charge ratio) | Predicted Ion | Notes |

| 328 | [C₈H₉IO₂Zn]⁺ | Molecular ion peak. |

| 201 | [C₈H₉O₂Zn]⁺ | Loss of iodine radical. |

| 137 | [C₈H₉O₂]⁺ | 2,5-dimethoxyphenyl cation, resulting from C-Zn bond cleavage. |

Note: The m/z values are calculated based on the most abundant isotopes. The presence of other zinc isotopes will result in a characteristic isotopic pattern for zinc-containing ions.

Vibrational Spectroscopy for Functional Group and Bond Analysis (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and the nature of chemical bonds within a molecule. rsc.orgmsu.edu

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy groups, as well as C-O and C=C stretching vibrations of the aromatic system. scielo.org.za The region below 600 cm⁻¹ is particularly important as it may contain the stretching vibration of the carbon-zinc (C-Zn) bond. The position of this band can give an indication of the bond strength. researchgate.net

Raman Spectroscopy: Raman spectroscopy is often complementary to FTIR. For molecules with a center of symmetry, some vibrations may be Raman active but IR inactive, and vice versa. The C-Zn stretching vibration is also observable in the Raman spectrum and can provide confirmatory evidence for the formation of the organozinc compound.

Table 3: Predicted Vibrational Frequencies for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H stretch (methoxy) | 2950 - 2850 | FTIR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | FTIR, Raman |

| C-O stretch (methoxy) | 1250 - 1000 | FTIR, Raman |

| C-Zn stretch | 600 - 400 | FTIR, Raman |

| Zn-I stretch | Below 400 | Raman |

Note: These are approximate ranges and the exact positions of the peaks can be influenced by the molecular structure and intermolecular interactions.

Electronic Absorption Spectroscopy (UV-Vis) for Monitoring Reaction Progress and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can be used to monitor the formation of the arylzinc reagent from the corresponding aryl iodide. acs.org The absorption spectrum is sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions within the aromatic ring. The presence of the dimethoxy substituents and the zinc iodide group will influence the position and intensity of these bands. Compared to the precursor, 1-bromo-2,5-dimethoxybenzene, a shift in the absorption maximum (λmax) is expected upon formation of the C-Zn bond, reflecting the altered electronic structure of the chromophore. This change can be utilized to monitor the progress of the reaction in situ. For instance, studies on related phthalocyanine (B1677752) complexes containing zinc show characteristic Q and B band absorptions in the UV-Vis region. researchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound.

| Transition Type | Predicted λmax (nm) | Notes |

| π-π* | 250 - 350 | The exact wavelength will depend on the solvent and the specific electronic environment. A bathochromic (red) or hypsochromic (blue) shift compared to the precursor is expected. |

Note: The predicted λmax is an estimation based on general principles for aromatic compounds and related structures.

Computational and Theoretical Investigations of 2,5 Dimethoxyphenylzinc Iodide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation and Transition State Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving organozinc compounds. By calculating the electronic structure and energies of reactants, intermediates, transition states, and products, DFT can map out the entire reaction pathway of a chemical process.

For a reaction involving 2,5-dimethoxyphenylzinc iodide, such as a Negishi cross-coupling reaction, DFT calculations can be employed to explore the elemental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The transmetalation step, where the 2,5-dimethoxyphenyl group is transferred from zinc to the palladium catalyst, is often the rate-determining step and of particular interest. numberanalytics.com

DFT calculations can reveal the geometry of the transition state for this transfer, providing insights into the coordination environment of the metals and the breaking and forming of bonds. The presence of the two methoxy (B1213986) groups on the phenyl ring of this compound is expected to influence the electronic properties of the aryl group, and consequently, the energy barrier of the transmetalation step. These electron-donating groups can affect the nucleophilicity of the aryl group, a factor that can be quantified through DFT.

Furthermore, DFT studies on similar arylzinc halides have highlighted the crucial role of the solvent in stabilizing transition states. researchgate.net For instance, calculations have shown that coordinating solvents like 1,2-dimethoxyethane (B42094) (DME) can lower the activation energy of reactions by stabilizing transition states involving multiple organozinc moieties. researchgate.net A hypothetical DFT study on the dimerization of this compound in different solvents could yield data such as that presented in Table 1, illustrating the influence of the solvent on the thermodynamics of the process.

Table 1: Hypothetical DFT-Calculated Dimerization Energies of this compound in Different Solvents

| Solvent | Dielectric Constant | Dimerization Energy (kcal/mol) |

|---|---|---|

| Tetrahydrofuran (THF) | 7.6 | -5.2 |

| 1,2-Dimethoxyethane (DME) | 7.2 | -7.8 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -3.1 |

Note: These are illustrative values based on general principles and not from a specific study on this compound.

The data in Table 1 would suggest that a moderately polar, bidentate solvent like DME could be more effective at stabilizing the dimer, which may be a key intermediate in certain reaction pathways.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

While DFT provides valuable information about static structures and energies, Molecular Dynamics (MD) simulations offer a dynamic picture of the behavior of molecules in solution. For this compound, MD simulations can be used to study its solvation structure, aggregation state, and the dynamics of solvent exchange.

Recent studies combining ab initio MD with experimental techniques like X-ray absorption spectroscopy have provided significant insights into the solution-phase behavior of organozinc reagents. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netnih.gov These studies have shown that organozinc species exist as an equilibrium of various solvated forms in solution. For this compound in a solvent like THF, one would expect a distribution of species where the zinc center is coordinated by one or more solvent molecules.

MD simulations can quantify the residence time of solvent molecules in the first solvation shell of the zinc atom and the free energy associated with solvent coordination. This information is critical for understanding how the solvent participates in the reaction and influences its rate and outcome. For instance, the ease with which a solvent molecule dissociates from the zinc center can impact the rate of transmetalation to a palladium catalyst.

The Schlenk equilibrium, which describes the disproportionation of organozinc halides into the corresponding diorganozinc and zinc dihalide, is another aspect that can be investigated using MD simulations. The position of this equilibrium for this compound would be influenced by the solvent, and MD simulations could provide insights into the relative stability of the different species in solution.

Table 2: Illustrative Solvent Exchange Rates for an Arylzinc Iodide in THF from a Hypothetical MD Simulation

| Species | Coordination Number | Solvent Exchange Rate (s⁻¹) |

|---|---|---|

| Monomer | 2 | 5 x 10¹⁰ |

| Monomer | 3 | 1 x 10¹⁰ |

| Dimer | 2 (per Zn) | 8 x 10⁹ |

Note: These values are for illustrative purposes to demonstrate the type of data obtainable from MD simulations.

Quantum Chemical Modeling for Predicting Reactivity and Selectivity in Organozinc Processes

Quantum chemical modeling encompasses a range of computational techniques, including DFT, aimed at predicting the reactivity and selectivity of chemical reactions. chemrxiv.org For processes involving this compound, these models can be used to forecast its behavior in various cross-coupling reactions.

One of the key applications of quantum chemical modeling is the prediction of regioselectivity and chemoselectivity. For example, if a substrate contains multiple reactive sites, quantum chemical models can be used to calculate the activation barriers for the reaction at each site, thereby predicting the major product. The electronic effects of the 2,5-dimethoxy substitution pattern on the aromatic ring of the organozinc reagent can be precisely modeled to understand its influence on selectivity.

In the context of Negishi coupling, quantum chemical models can help in understanding the factors that control the efficiency of the cross-coupling process. acs.org For instance, the choice of palladium ligand can have a profound effect on the reaction outcome, and modeling the interaction of the organozinc reagent with different palladium-ligand complexes can aid in the rational design of more efficient catalytic systems.

Recent advancements have focused on developing automated quantum mechanics-based workflows to predict regioselectivity in C-H activation and other coupling reactions. nih.gov While not yet specifically applied to this compound, these approaches hold promise for the high-throughput screening of reaction conditions and the prediction of optimal catalysts and substrates for desired transformations.

Table 3: Hypothetical Calculated Activation Barriers for the Negishi Coupling of this compound with different Aryl Halides

| Aryl Halide | Ligand on Pd | Calculated Activation Barrier (kcal/mol) |

|---|---|---|

| 4-Iodotoluene | PPh₃ | 15.8 |

| 4-Bromotoluene | PPh₃ | 18.2 |

| 4-Iodotoluene | dppf | 14.5 |

| 4-Bromotoluene | dppf | 16.9 |

Note: This table presents hypothetical data to illustrate how quantum chemical modeling can be used to predict reactivity trends.

The illustrative data in Table 3 suggests that the reaction with the more reactive aryl iodide would have a lower activation barrier, and that the choice of a bidentate ligand like dppf could lead to a more facile reaction compared to a monodentate ligand like PPh₃.

Emerging Research Directions and Future Prospects for 2,5 Dimethoxyphenylzinc Iodide in Synthetic Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Sustainability

The utility of 2,5-dimethoxyphenylzinc iodide in cross-coupling reactions, most notably the Negishi coupling, is critically dependent on the catalyst employed. wikipedia.org While palladium-based catalysts have been the traditional workhorses, significant research is now directed towards creating next-generation systems that offer improved performance and a better sustainability profile.

A major thrust is the replacement of precious metals like palladium with more earth-abundant and cost-effective alternatives. Cobalt-based catalysts, for instance, have emerged as promising substitutes, enabling efficient cross-coupling of arylzinc reagents with various electrophiles under mild conditions. unifi.itresearchgate.net Research has demonstrated that cobalt complexes, often paired with bipyridyl-type ligands, can catalyze C(sp²)–C(sp³) and even challenging C(sp³)–C(sp³) bond formations. unifi.it

Beyond simply changing the metal, innovation in ligand design for traditional palladium systems continues to yield significant improvements. The development of sophisticated biarylphosphine ligands (e.g., CPhos, SPhos, XPhos) has revolutionized Negishi couplings. These bulky and electron-rich ligands form highly active palladium complexes that can facilitate challenging cross-couplings involving sterically hindered partners or less reactive electrophiles like aryl chlorides. nih.govorganic-chemistry.orgresearchgate.net They achieve this by promoting the rate-limiting reductive elimination step while suppressing undesired side reactions such as β-hydride elimination, leading to higher yields and cleaner reaction profiles. nih.govacs.orgmit.edu

Furthermore, a significant leap in sustainability has been achieved by designing catalytic systems that operate in environmentally benign solvents, such as water. By employing surfactants like PTS, which form micellar nanoreactors in water, researchers have successfully performed Pd-catalyzed, zinc-mediated cross-couplings at room temperature without the need for organic solvents or pre-formation of the organozinc reagent. organic-chemistry.orgnih.gov This approach not only reduces organic waste but also simplifies reaction setup, making it a highly attractive strategy for green chemistry.

| Catalyst System | Metal | Key Features | Advantages |

| Traditional | Palladium (Pd) | Well-established, versatile for Negishi coupling. wikipedia.org | High functional group tolerance, reliable. |

| Earth-Abundant | Cobalt (Co) | Uses more common metals, often with bipyridyl ligands. unifi.it | Lower cost, reduced environmental impact. |

| Advanced Ligand | Palladium (Pd) | Employs bulky biarylphosphine ligands (CPhos, etc.). organic-chemistry.orgresearchgate.net | High efficiency, broad scope, suppresses side reactions. |

| Micellar Catalysis | Palladium (Pd) | Uses surfactants (e.g., PTS) to enable reactions in water. organic-chemistry.org | Green solvent, room temperature, simplified procedure. |

Expanding the Scope of Compatible Electrophiles and Nucleophiles for Broader Synthetic Utility

The synthetic power of this compound is directly proportional to the range of reaction partners it can effectively couple with. Historically, Negishi couplings were primarily performed with reactive electrophiles like aryl iodides and bromides. wikipedia.org Modern catalyst development has significantly broadened this scope, allowing for the use of less reactive but more abundant aryl chlorides and other challenging electrophiles. nih.gov Recent breakthroughs have even enabled the use of activated carboxylic acids as coupling partners through decarboxylative cross-coupling protocols, providing a novel disconnection approach for synthetic chemists. acs.org

The versatility of the organozinc component has also been a major area of advancement. While arylzinc reagents are well-established, methods for generating and coupling a diverse array of primary, secondary, and even tertiary alkylzinc reagents are now available. acs.orgnih.gov This is particularly important for increasing the three-dimensional complexity and fraction of sp³-hybridized carbons (Fsp³) in medicinal chemistry programs, a property linked to improved drug-like characteristics. nih.gov

A key advantage of organozinc reagents like this compound over their more reactive organolithium or Grignard counterparts is their superior functional group tolerance. sigmaaldrich.com This allows for the coupling of substrates bearing sensitive functional groups such as esters, nitriles, amides, and ketones without the need for cumbersome protection-deprotection sequences. sigmaaldrich.com Research continues to push these limits, demonstrating successful couplings with increasingly complex and polyfunctional molecules, thereby expanding the synthetic utility of the Negishi reaction in late-stage functionalization and the total synthesis of natural products. wikipedia.org

| Coupling Partner | Class | Examples | Significance |

| Electrophiles | Aryl Halides | Aryl iodides, bromides, and chlorides. wikipedia.orgnih.gov | Enables coupling with a wide range of aromatic building blocks. |

| Activated Esters | Activated carboxylic acid derivatives. acs.org | Provides a novel and alternative synthetic disconnection. | |

| Propargylic Halides | Secondary propargylic electrophiles. nih.gov | Access to complex alkyne-containing structures. | |

| Nucleophiles | Arylzincs | This compound | Core application for biaryl synthesis. |

| Alkylzincs | Primary, secondary, and tertiary alkylzinc halides. acs.orgnih.gov | Increases molecular complexity and Fsp³ character. | |

| Benzylic Zincs | Functionalized benzylic zinc chlorides. researchgate.net | Synthesis of substituted toluene (B28343) derivatives. |

Advances in Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts with Aryl Organozinc Reagents

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. frontiersin.orgresearchgate.net Research into the use of arylzinc reagents for asymmetric transformations is a vibrant and rapidly advancing field. The primary strategies involve the use of either chiral catalysts or chiral auxiliaries to control the stereochemical outcome of a reaction. mdpi.comnumberanalytics.com

Catalytic asymmetric addition of arylzinc reagents to carbonyl compounds is an efficient method for producing valuable chiral alcohols. acs.org Significant progress has been made using chiral ligands in combination with transition metals. For example, rhodium catalysts bearing chiral BINAP ligands have been used for the highly enantioselective 1,4-addition of arylzinc reagents to prochiral substrates, yielding 2-aryl-4-piperidones with excellent enantiomeric excess (ee). nih.gov Similarly, BINOL-based ligands and their derivatives have proven to be highly effective catalysts for the asymmetric addition of arylzinc reagents to a broad range of aldehydes, providing access to synthetically useful chiral benzylic alcohols with high stereocontrol. acs.org

Recent advancements have also focused on organocatalysis, where small, metal-free chiral organic molecules catalyze the reaction. nih.gov Chiral phosphoric acids (CPAs), for instance, have emerged as powerful Brønsted acid catalysts capable of facilitating a variety of asymmetric transformations. frontiersin.org

An alternative approach involves the temporary attachment of a chiral auxiliary to the substrate. numberanalytics.com This auxiliary creates a chiral environment that directs the approach of the arylzinc reagent, leading to the formation of one diastereomer preferentially. The auxiliary is then cleaved to reveal the desired enantiomerically enriched product. This method has been widely applied in asymmetric alkylations and aldol (B89426) reactions. numberanalytics.com

| Method | Key Component | Reaction Type | Product Class | Reported Selectivity |

| Chiral Catalyst | [RhCl((R)-binap)]₂ | Asymmetric 1,4-Addition nih.gov | Chiral 2-Aryl-4-piperidones | Typically ≥99% ee |

| Chiral Catalyst | BINOL-Amine Ligands | Asymmetric Arylzinc Addition acs.org | Chiral Benzylic Alcohols | High enantioselectivity |

| Chiral Catalyst | Chiral Phosphoramidite Ligands | Copper-Catalyzed 1,4-Addition rsc.org | Chiral Ketones | Up to >99% ee |

| Chiral Auxiliary | Evans Auxiliaries | Asymmetric Alkylation | Enantioenriched Carbonyls | High diastereoselectivity |

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

A significant challenge in the widespread use of organozinc reagents is their inherent instability, sensitivity to air and moisture, and the often exothermic nature of their preparation. researchgate.netnih.gov Continuous flow chemistry has emerged as a transformative technology to overcome these limitations. vapourtec.com By performing reactions in small-volume, continuously moving streams within microreactors or packed-bed columns, flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and a dramatically improved safety profile. vapourtec.comresearchgate.net

The integration of flow chemistry with robotics has led to the development of fully automated synthesis platforms. nih.gov These systems can perform the entire workflow—from the generation of a diverse library of organozinc reagents from various alkyl or aryl halides to the subsequent Negishi coupling, automated liquid-liquid extraction workup, and finally, purification. nih.gov Such platforms are invaluable in medicinal chemistry for rapidly generating libraries of novel, C(sp³)-enriched compounds for biological screening, accelerating the drug discovery process. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Safety | Handling of bulk, unstable reagents; risk of thermal runaway. researchgate.net | Small reaction volumes, superior heat dissipation, on-demand generation minimizes risk. vapourtec.comresearchgate.net |

| Control | Difficult to control exotherms and mixing in large vessels. | Precise control over temperature, pressure, and residence time. vapourtec.com |

| Reproducibility | Can suffer from batch-to-batch variability. | Highly consistent and reproducible output. nih.gov |

| Scalability | Scaling up can be non-linear and require significant redevelopment. | Scaled by running the system for a longer duration. acs.org |

| Integration | Difficult to automate multiple steps sequentially. | Easily integrated into multi-step, automated platforms. nih.gov |

Exploration of Novel Applications in Materials Science and Medicinal Chemistry Beyond Traditional Drug Design

The unique properties of organozinc reagents are poised to drive innovation in fields beyond traditional small-molecule drug synthesis. The future will likely see this compound and related compounds used as key building blocks in materials science and advanced medicinal chemistry.

In materials science , arylzinc reagents are ideal candidates for the synthesis of conjugated organic polymers used in electronics and photonics. The 2,5-dimethoxy-phenylene unit is a common electron-rich building block in materials designed for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iterative nature of Negishi cross-coupling reactions can be exploited in step-growth polymerization to construct well-defined polymer chains. The functional group tolerance of the arylzinc reagent would allow for the incorporation of various substituents to fine-tune the electronic and physical properties of the resulting materials.

In medicinal chemistry , the focus is expanding from using organozinc reagents to merely construct organic drug scaffolds to using them to synthesize organometallic therapeutic agents themselves. solubilityofthings.comuzh.ch Organometallic complexes, such as those based on ruthenium or gold, are being investigated as anticancer agents with novel mechanisms of action, often involving catalytic activity within the cell. uzh.chnih.gov Reagents like this compound could be used to synthesize the intricate, functionalized ligands required to build these next-generation metal-based drugs and diagnostic agents. nih.gov The ability of organometallic compounds to engage in unique binding modes and redox chemistry offers a vast, underexplored chemical space for therapeutic intervention. nih.gov

Q & A

Basic Research Questions

Q. How can 2,5-dimethoxyphenylzinc iodide be synthesized with high purity for use in cross-coupling reactions?

- Methodological Answer : The synthesis typically involves transmetallation of 2,5-dimethoxyphenylmagnesium bromide with zinc iodide under inert conditions. Critical steps include maintaining anhydrous solvents (e.g., THF or Et₂O), slow addition of Grignard reagents to ZnI₂ at −78°C to minimize side reactions, and post-synthesis purification via vacuum distillation or recrystallization. Purity can be confirmed via -NMR (absence of residual magnesium salts) and inductively coupled plasma mass spectrometry (ICP-MS) for zinc quantification .

Q. What are the key stability considerations for handling this compound in air-sensitive reactions?

- Methodological Answer : This organozinc reagent is highly moisture- and oxygen-sensitive. Storage under argon or nitrogen in Schlenk flasks at −20°C is recommended. For experimental use, employ glovebox techniques or Schlenk lines. Reactivity degradation can be monitored via titration with iodine in THF, where a color change from brown to colorless indicates active reagent availability .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,5-dimethoxy substituents influence its reactivity in Negishi couplings?

- Methodological Answer : The electron-donating methoxy groups enhance the nucleophilicity of the arylzinc species but introduce steric hindrance. Kinetic studies using time-resolved -NMR or stopped-flow spectroscopy can track coupling rates with substrates like aryl halides. Compare with analogs (e.g., 2,4-dimethoxyphenylzinc iodide) to isolate steric vs. electronic contributions. Computational modeling (DFT) of transition states further elucidates regioselectivity trends .

Q. What strategies mitigate competing proto-demetalation during cross-coupling reactions involving this compound?

- Methodological Answer : Proto-demetalation often arises from trace water or protic impurities. Strategies include:

- Pre-drying solvents over molecular sieves.

- Using Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to accelerate transmetallation over side reactions.

- Adding stoichiometric Zn(OTf)₂ to suppress β-hydride elimination.

Monitor reaction progress via GC-MS or -NMR (if fluorinated substrates are used) .

Q. How can the aggregation state of this compound in solution affect its reactivity?

- Methodological Answer : Aggregation reduces accessibility of the active monomeric species. Use cryoscopy or dynamic light scattering (DLS) to assess aggregation in solvents like toluene or DME. Additives like TMEDA or 1,4-dioxane can break aggregates, enhancing reactivity. Compare reaction yields in aggregated vs. disaggregated states to quantify this effect .

Data Contradictions and Resolution

Q. Discrepancies in reported catalytic efficiency with Pd vs. Ni catalysts: How to resolve these inconsistencies?

- Methodological Answer : Conflicting data may stem from differences in catalyst pre-activation or solvent polarity. Systematic studies should:

- Standardize catalyst precursors (e.g., Pd(OAc)₂ vs. Ni(COD)₂).

- Use kinetic profiling (e.g., initial rate measurements via in-situ IR).

- Evaluate solvent effects (dielectric constants of THF vs. DMF).

Cross-reference with X-ray absorption spectroscopy (XAS) to confirm active catalytic species .

Analytical and Characterization Tools

Q. What spectroscopic techniques are most effective for characterizing this compound intermediates?

- Methodological Answer :

- NMR : - and -NMR in deuterated benzene to observe aryl-zinc bonding shifts (e.g., downfield shifts for methoxy groups).

- FT-IR : Confirm Zn-C stretching vibrations at 450–500 cm.

- Elemental Analysis : Verify Zn content (theoretical ~18.5%).

- X-ray Crystallography : Single-crystal analysis (if isolable) reveals coordination geometry .

Experimental Design Table

| Parameter | Optimal Condition | Validation Method |

|---|---|---|

| Solvent | Anhydrous THF | Karl Fischer titration (<10 ppm H₂O) |

| Reaction Temperature | −20°C to 25°C (substrate-dependent) | Differential scanning calorimetry |

| Catalyst Loading | 1–5 mol% Pd | ICP-OES post-reaction analysis |

| Stoichiometry (Zn:ArX) | 1:1.2 | Titration with I₂ in THF |

Key Challenges and Solutions

- Challenge : Low solubility in non-polar solvents.

Solution : Use mixed solvents (e.g., THF:toluene 1:3) or sonicate suspensions. - Challenge : Competing homocoupling.

Solution : Add catalytic CuI (0.5–1 mol%) to suppress radical pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.